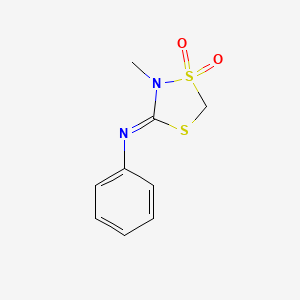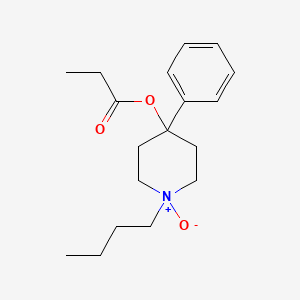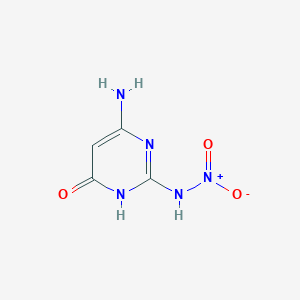
Methane;nonadecahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane;nonadecahydrate, also known as methane hydrate, is a clathrate compound where methane molecules are trapped within a crystalline structure of water. This compound is found naturally in permafrost regions and beneath the ocean floor. This compound is of significant interest due to its potential as a vast energy resource and its role in climate change .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methane;nonadecahydrate can be synthesized in the laboratory by combining methane gas with water under high pressure and low temperature conditions. The typical method involves cooling a mixture of methane and water to temperatures below 0°C and applying pressures above 30 bar to form the hydrate .
Industrial Production Methods
Industrial production of this compound is still in the experimental stages. The primary method involves extracting methane hydrate from natural deposits found in ocean sediments and permafrost regions. This process requires advanced drilling techniques and pressure management to prevent the hydrate from dissociating during extraction .
Analyse Chemischer Reaktionen
Types of Reactions
Methane;nonadecahydrate primarily undergoes dissociation reactions where the hydrate decomposes into methane gas and water. This process can be triggered by changes in temperature and pressure. Additionally, methane within the hydrate can participate in combustion reactions, producing carbon dioxide and water .
Common Reagents and Conditions
The dissociation of this compound typically occurs under conditions of reduced pressure or increased temperature. For combustion reactions, methane reacts with oxygen under high-temperature conditions to produce carbon dioxide and water .
Major Products
The major products formed from the dissociation of this compound are methane gas and water. In combustion reactions, the primary products are carbon dioxide and water .
Wissenschaftliche Forschungsanwendungen
Methane;nonadecahydrate has several scientific research applications:
Energy Resource: Methane hydrate is considered a potential future energy resource due to its high methane content.
Climate Studies: Research on methane hydrate helps understand its role in climate change, as methane is a potent greenhouse gas.
Biotechnology: Methanotrophic bacteria that utilize methane from hydrates are studied for their potential in biotechnological applications.
Environmental Science: Methane hydrate research contributes to understanding natural gas seepage and its environmental impacts.
Wirkmechanismus
The primary mechanism by which methane;nonadecahydrate exerts its effects is through the release of methane gas upon dissociation. This release can occur naturally due to changes in temperature and pressure or can be induced artificially. The methane released can then participate in various chemical reactions, such as combustion, contributing to energy production or environmental impacts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methane Clathrate: Similar to methane;nonadecahydrate, methane clathrate is a compound where methane is trapped within a water lattice.
Ethane Hydrate: Another clathrate compound where ethane molecules are trapped within a water structure.
Uniqueness
This compound is unique due to its high methane content and its occurrence in natural deposits. Its potential as an energy resource and its role in climate change make it a compound of significant interest compared to other hydrates .
Eigenschaften
CAS-Nummer |
63234-16-2 |
|---|---|
Molekularformel |
CH42O19 |
Molekulargewicht |
358.33 g/mol |
IUPAC-Name |
methane;nonadecahydrate |
InChI |
InChI=1S/CH4.19H2O/h1H4;19*1H2 |
InChI-Schlüssel |
CWACPUXCWFMPMX-UHFFFAOYSA-N |
Kanonische SMILES |
C.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
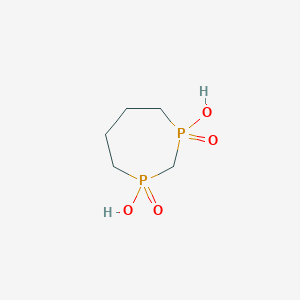
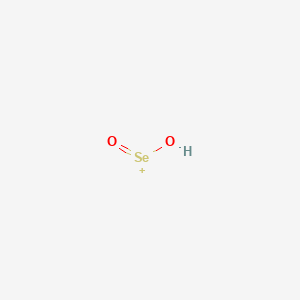


![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
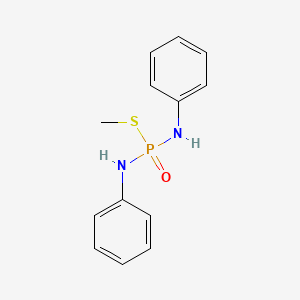
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)

